molecular formula C7H2F14O5S B3043144 7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonic acid CAS No. 749836-20-2

7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonic acid

Cat. No.: B3043144
CAS No.: 749836-20-2
M. Wt: 464.13 g/mol
InChI Key: KOHJZTAURQTUHH-UHFFFAOYSA-N
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Description

7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonic acid is a perfluoroalkyl substance (PFAS) known for its unique chemical properties and applications. This compound is part of a broader class of chemicals that have been widely used in various industrial applications due to their stability and resistance to heat, water, and oil .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonic acid typically involves the fluorination of organic precursors under controlled conditions. The process often requires the use of fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride. The reaction conditions are carefully monitored to ensure the complete substitution of hydrogen atoms with fluorine atoms .

Industrial Production Methods

Industrial production of this compound involves large-scale fluorination processes. These processes are carried out in specialized reactors designed to handle highly reactive fluorinating agents. The production methods are optimized to maximize yield and purity while minimizing the release of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include perfluorinated carboxylic acids, less fluorinated derivatives, and various substituted compounds depending on the reagents used .

Scientific Research Applications

7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Perfluorooctanoic acid (PFOA)
  • Perfluorooctanesulfonic acid (PFOS)
  • Perfluorohexanesulfonic acid (PFHxS)

Uniqueness

7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonic acid is unique due to its specific molecular structure, which imparts distinct chemical properties such as higher stability and resistance to degradation compared to other PFAS. Its unique structure also influences its reactivity and interaction with biological systems, making it a compound of significant interest in both environmental and health-related research .

Properties

IUPAC Name

1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2,2-tetrafluoroethoxy)propan-2-yl]oxyethanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F14O5S/c8-1(2(9,10)11)25-5(16,17)3(12,4(13,14)15)26-6(18,19)7(20,21)27(22,23)24/h1H,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHJZTAURQTUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)O)(F)F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F14O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10892352
Record name 5-(1,2,2,2-Tetrafluoro)ethoxy-perfluoro-3-oxa-4-methylpentanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10892352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749836-20-2
Record name 5-(1,2,2,2-Tetrafluoro)ethoxy-perfluoro-3-oxa-4-methylpentanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10892352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonic acid
Reactant of Route 2
7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonic acid
Reactant of Route 3
7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonic acid
Customer
Q & A

Q1: What are the main findings regarding the presence of Nafion byproduct 2 in the environment and humans?

A: Studies have identified Nafion byproduct 2 in various environmental matrices, including pine needles used as passive samplers [], indicating its widespread presence. Moreover, it has been detected in the serum of residents living near fluorochemical plants [, ], highlighting human exposure through contaminated drinking water sources []. Notably, research suggests that Nafion byproduct 2 can bioaccumulate in various tissues of juvenile seabirds [, ] and exhibits a preference for accumulating in blood compared to the liver [].

Q2: How does Nafion byproduct 2 compare to legacy PFAS like perfluorooctane sulfonate (PFOS) in terms of its persistence in the human body?

A: Research suggests that Nafion byproduct 2 has a shorter half-life in humans compared to PFOS. One study estimated the half-life of Nafion byproduct 2 to be 296 days, while PFOS is known to have a half-life of 800-1200 days []. This implies that while Nafion byproduct 2 might not persist in the body as long as PFOS, it still has a concerningly long elimination time.

Q3: What are the known toxic effects of Nafion byproduct 2?

A3: While research is still in its early stages, several studies have pointed towards potential health concerns associated with Nafion byproduct 2 exposure.

  • Hepatotoxicity: Similar to PFOS, Nafion byproduct 2 exposure has been linked to liver damage in mice, potentially by causing lipid metabolism disorder and disrupting glutathione metabolism pathways []. This effect was observed even at lower concentrations than PFOS, suggesting a higher potency for hepatotoxicity []. Further research using PPARα-KO mice indicates a role of bile acid metabolism disorder in Nafion byproduct 2-induced liver injury [].
  • Developmental Toxicity: Studies in Sprague-Dawley rats show that Nafion byproduct 2 may lead to developmental toxicity, with effects comparable to GenX and PFOS [].
  • Disruption of Lipid Homeostasis: Exposure to Nafion byproduct 2 has been shown to disrupt lipid homeostasis in zebrafish embryos [], highlighting its potential to interfere with critical developmental processes.
  • Impact on Intestinal Homeostasis: In zebrafish, exposure to Nafion byproduct 2 has been linked to disturbances in intestinal homeostasis [], suggesting potential effects on nutrient absorption and overall gut health.
  • Immune System Effects: Recent research indicates that Nafion byproduct 2 can suppress the neutrophil respiratory burst, a crucial innate immune response, in zebrafish larvae, a human neutrophil-like cell line, and primary human neutrophils []. This suggests that exposure to Nafion byproduct 2 may increase susceptibility to infections.

Q4: How does the structure of Nafion byproduct 2 relate to its potential to disrupt biological processes?

A: While the exact mechanisms are still under investigation, it's likely that the structure of Nafion byproduct 2, like other PFAS, contributes to its ability to interact with and disrupt biological processes. For instance, its long fluorocarbon chain provides hydrophobic properties that might facilitate its binding to proteins and accumulation in lipid-rich tissues []. Research is ongoing to further understand the structure-activity relationship of Nafion byproduct 2 and its implications for toxicity.

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